molecular formula C20H19N5OS3 B2640077 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1351647-52-3

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Katalognummer B2640077
CAS-Nummer: 1351647-52-3
Molekulargewicht: 441.59
InChI-Schlüssel: PLISKPIVHPMOQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings likely results in a rigid structure, which can have significant effects on its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thio groups might be susceptible to oxidation, and the imidazole ring might participate in various types of nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings and polar functional groups might increase its solubility in polar solvents .

Wissenschaftliche Forschungsanwendungen

Disposition and Metabolism of SB-649868

This study discusses "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)," a novel orexin 1 and 2 receptor antagonist. The research investigated its disposition and metabolism in humans, highlighting how the compound is processed and eliminated in the body, primarily through feces. The study underscores the compound's extensive metabolism and the identification of principal circulating components and metabolites in plasma extracts (Renzulli et al., 2011).

Nephrotoxicity Studies with Cefazedone and Gentamicin

Investigation into the nephrotoxicity of cefazedone (a beta-lactam antibiotic) and its combination with gentamicin was conducted, comparing the effects on urinary excretion of alanine-amino-peptidase (AAP) as a marker for kidney function. The study provides insights into the safety and potential renal impacts of these compounds, with a focus on their biochemical interactions (Mondorf, 1979).

Hemodynamic Effects of AR-L 115 BS

This research examines the hemodynamic effects of "2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]pyridine (AR-L 115 BS)" in patients with acute myocardial infarction. The study illustrates the potential of AR-L 115 BS in improving cardiac function, demonstrating a combination of positive-inotropic and vasodilating actions (Nebel et al., 1981).

Pharmacokinetics of Pentanedioic Acid Imidazolyl Ethanamide

This study aimed to determine the main pharmacokinetic parameters of Pentanedioic acid imidazolyl ethanamide (PAIE) in healthy volunteers. The research sheds light on the drug's metabolism, absorption, and elimination, highlighting the role of the kidneys in processing and the influence of cytochrome P450 system polymorphism on pharmacokinetic variability (Gordeev et al., 2021).

Wirkmechanismus

The mechanism of action of a compound depends on its biological target. Many compounds containing imidazole rings, for example, are known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. It’s important to handle all chemicals with appropriate safety precautions .

Zukünftige Richtungen

Future research on this compound could involve further investigation of its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical or as a building block for the synthesis of other complex molecules .

Eigenschaften

IUPAC Name

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS3/c26-17(20(8-2-3-9-20)15-6-5-11-27-15)22-18-23-24-19(29-18)28-13-14-12-25-10-4-1-7-16(25)21-14/h1,4-7,10-12H,2-3,8-9,13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLISKPIVHPMOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.